(2-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(2-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Amination: The compound can react with amines to form arylamines.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Amination: Amines and suitable catalysts.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Amination: Arylamines.
Scientific Research Applications
(2-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The primary mechanism of action for (2-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid involves its role as a reactant in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique electronic properties of the trifluoromethyl and cyclopropyl groups, which enhance the reactivity and stability of the compound .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
Uniqueness: (2-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both cyclopropyl and trifluoromethyl groups. These groups confer distinct electronic and steric properties, making the compound highly reactive and suitable for specific synthetic applications. The cyclopropyl group introduces ring strain, which can influence the reactivity, while the trifluoromethyl group enhances the compound’s stability and lipophilicity .
Properties
Molecular Formula |
C10H10BF3O2 |
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Molecular Weight |
229.99 g/mol |
IUPAC Name |
[2-cyclopropyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BF3O2/c12-10(13,14)7-3-4-8(6-1-2-6)9(5-7)11(15)16/h3-6,15-16H,1-2H2 |
InChI Key |
FWRPTDQEHHJAPJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C2CC2)(O)O |
Origin of Product |
United States |
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